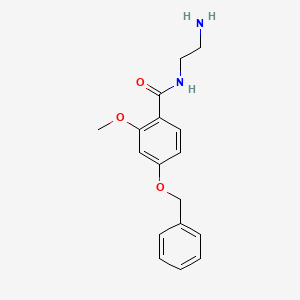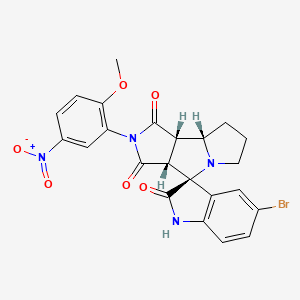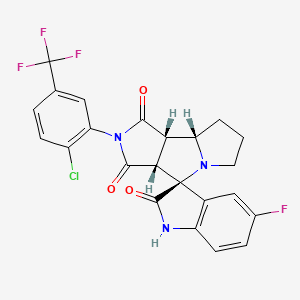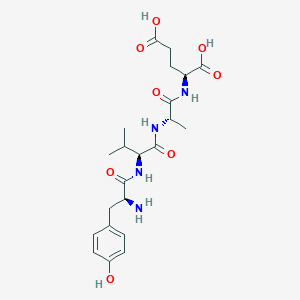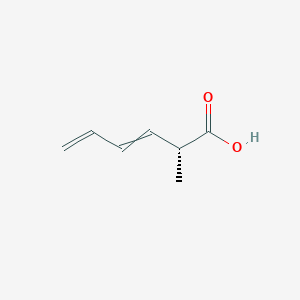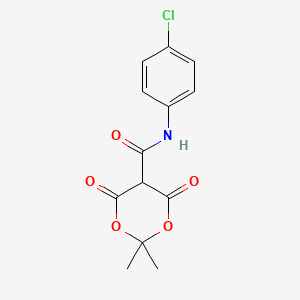
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide typically involves the reaction of 4-chloroaniline with a suitable dioxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxamide
- N-(4-chlorophenyl)-2,4-dioxo-1,3-dioxane-5-carboxamide
- N-(4-chlorophenyl)-2,2-dimethyl-1,3-dioxane-5-carboxamide
Uniqueness
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxane ring and chlorophenyl group make it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H12ClNO5 |
|---|---|
Molecular Weight |
297.69 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C13H12ClNO5/c1-13(2)19-11(17)9(12(18)20-13)10(16)15-8-5-3-7(14)4-6-8/h3-6,9H,1-2H3,(H,15,16) |
InChI Key |
DIQMYMQKHITGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)NC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


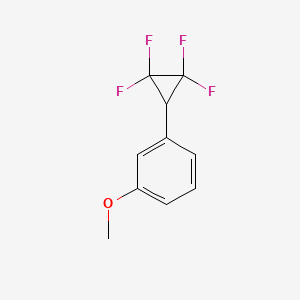
![2-[2,4-Bis(trifluoromethyl)phenyl]thioacetamide](/img/structure/B12630552.png)
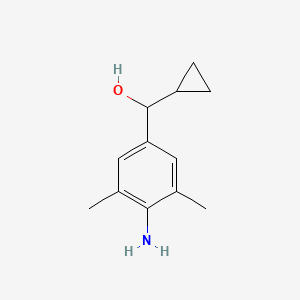
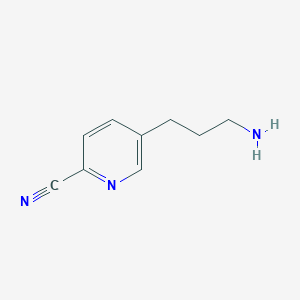
![5-(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B12630567.png)
![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2-difluoroethanimidoyl chloride](/img/structure/B12630579.png)
![Tert-butyl 2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B12630581.png)

